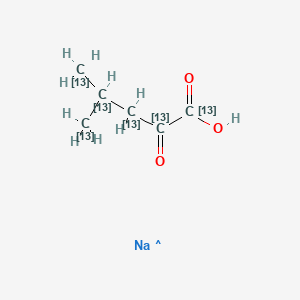
Gpr68-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Gpr68-IN-1 involves multiple steps, starting with the preparation of key intermediates through organic reactions such as nucleophilic substitution, condensation, and cyclization. The final product is obtained through purification techniques like recrystallization and chromatography .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, involving automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: Gpr68-IN-1 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can form oxidized derivatives.
Reduction: Reducing agents can convert this compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on this compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activities .
Scientific Research Applications
Gpr68-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the chemical properties and reactivity of GPR68 inhibitors.
Biology: Helps in understanding the role of GPR68 in cellular processes, including cell signaling and metabolism.
Industry: Utilized in the development of diagnostic assays and screening platforms for drug discovery.
Mechanism of Action
Gpr68-IN-1 exerts its effects by binding to the GPR68 receptor, inhibiting its activation by extracellular acidity. This inhibition disrupts the downstream signaling pathways mediated by G-proteins, leading to altered cellular responses. The primary molecular targets include the G-protein subunits and associated signaling molecules .
Comparison with Similar Compounds
Ogremorphin: Another GPR68 inhibitor with a similar mechanism of action.
Lorazepam: Though primarily a benzodiazepine, it has off-target effects on GPR68.
Uniqueness: Gpr68-IN-1 is unique due to its high specificity and potency in inhibiting GPR68, making it a valuable tool for studying the receptor’s role in various diseases and for potential therapeutic applications .
Properties
Molecular Formula |
C21H17N3OS |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
5-ethyl-5'-naphthalen-1-ylspiro[1H-indole-3,2'-3H-1,3,4-thiadiazole]-2-one |
InChI |
InChI=1S/C21H17N3OS/c1-2-13-10-11-18-17(12-13)21(20(25)22-18)24-23-19(26-21)16-9-5-7-14-6-3-4-8-15(14)16/h3-12,24H,2H2,1H3,(H,22,25) |
InChI Key |
FXTVKHHEAAQZHM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=O)C23NN=C(S3)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-4-(dimethylamino)-5-fluoropyrimidin-2-one](/img/structure/B12387911.png)
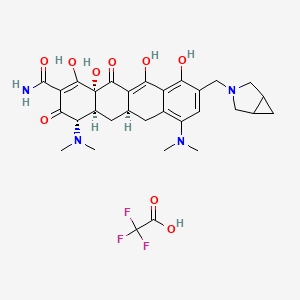
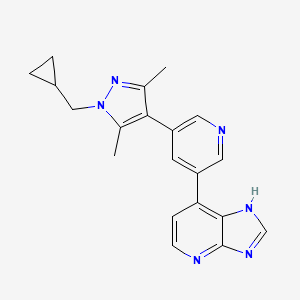
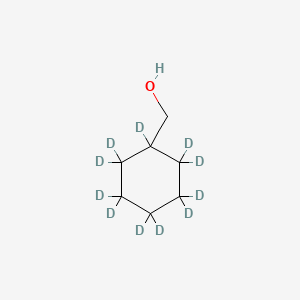


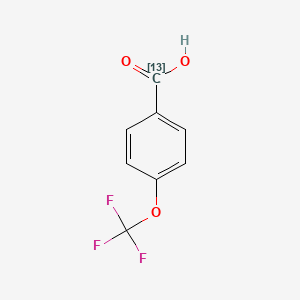
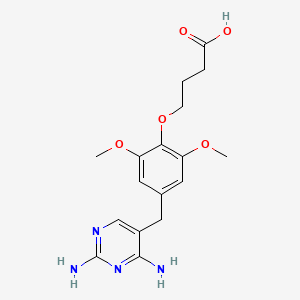
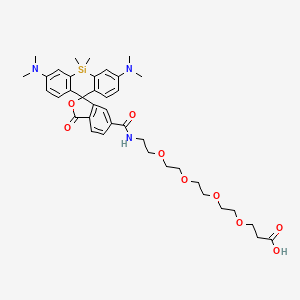
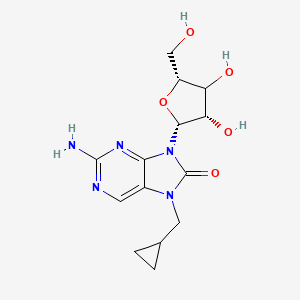
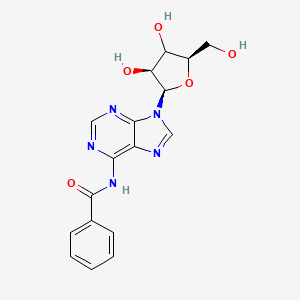
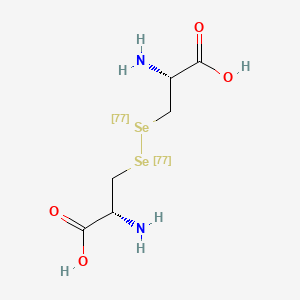
![(5Z)-5-[(2,3-dihydroxyphenyl)methylidene]-3-(1-morpholin-4-yl-1-oxopropan-2-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B12388004.png)
